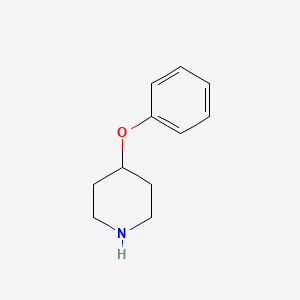

4-Phenoxypiperidine

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Sciences

Piperidine and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry and the pharmaceutical industry. nih.govresearchgate.net These six-membered nitrogen-containing rings are integral components in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.govencyclopedia.pub The inclusion of a piperidine moiety in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net The structural versatility of the piperidine ring allows for a wide range of chemical modifications, making it a valuable building block in the rational design of new therapeutic agents. researchgate.netontosight.ai Piperidine derivatives have shown a broad spectrum of biological activities, including analgesic, anti-inflammatory, and central nervous system (CNS) effects. ontosight.aiwisdomlib.org

Historical Context of 4-Phenoxypiperidine Research

The exploration of this compound and its derivatives has a history rooted in the quest for novel therapeutic agents. Early research recognized the potential of the this compound core as a key structural element. For instance, patents dating back to the 1970s describe the preparation of 1-substituted-4-phenoxypiperidines from 4-piperidinol, highlighting their utility as tranquilizers. unifiedpatents.com Further research in subsequent decades expanded on these initial findings, with studies exploring their potential as antidepressants and analgesics. google.com These foundational studies laid the groundwork for the extensive investigation into the diverse applications of this compound that continues today.

Current Research Landscape of this compound

The current research landscape for this compound is vibrant and multifaceted. The compound is widely utilized as a crucial building block in the synthesis of complex molecules for various research applications. chemimpex.comcymitquimica.com In medicinal chemistry, derivatives of this compound are being actively investigated for their potential as selective and reversible inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), which is a promising target in cancer therapy. researchgate.netnih.govmdpi.com Furthermore, the this compound scaffold is a key component in the development of antagonists for histamine (B1213489) H3 receptors and inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, which are relevant in neuroscience and oncology research, respectively. acs.orgacs.orgnih.gov The versatility of this compound extends to its use in creating compounds targeting nicotinic and muscarinic acetylcholine (B1216132) receptors, further highlighting its broad applicability in drug discovery programs. google.com

Scope and Objectives of the Academic Review

This academic review aims to provide a detailed and scientifically accurate examination of the chemical compound this compound. The primary objective is to present a thorough overview of its synthesis, physicochemical properties, reactivity, and its role as a building block in organic synthesis and medicinal chemistry. The review will strictly adhere to the outlined sections, focusing solely on the chemical nature and research applications of this compound. Information regarding dosage, administration, and adverse effects is explicitly excluded. The content is based on a comprehensive analysis of peer-reviewed scientific literature and reputable chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYPITRKIJKGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3202-33-3 | |

| Record name | 4-Phenoxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENOXYPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF4M4L61Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Phenoxypiperidine and Analogues

Established Synthetic Pathways to 4-Phenoxypiperidine

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) represents a classical and direct approach for the formation of the aryl ether linkage in this compound. This method typically involves the reaction of a phenol (B47542) with a suitably activated aryl halide or a piperidine (B6355638) derivative with an activated aromatic ring.

A common strategy involves the reaction of a phenol with a piperidine derivative, such as 4-chloropiperidine, in the presence of a base. The base, often a carbonate or hydroxide (B78521) salt, serves to deprotonate the phenol, generating a more nucleophilic phenoxide ion that subsequently displaces the leaving group on the piperidine ring. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) being preferred to enhance the nucleophilicity of the reacting species.

Conversely, the Ullmann condensation, a copper-catalyzed reaction, provides another avenue for this transformation. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of an aryl halide with an alcohol. wikipedia.org While traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper, modern protocols have been developed that utilize soluble copper catalysts and ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov The reaction is particularly effective for coupling aryl halides with alcohols to form aryl ethers. wikipedia.org The general mechanism involves the in-situ formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

A related approach is the Goldberg reaction, which is a copper-catalyzed N-arylation of amides and can be considered a variation of the Ullmann condensation. wikipedia.org This method is particularly useful for forming C-N bonds but highlights the versatility of copper-catalyzed cross-coupling reactions. wikipedia.org

Coupling Reactions

Modern cross-coupling reactions have become indispensable tools in organic synthesis, offering high efficiency and broad substrate scope for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgwikipedia.org This reaction is widely used for the synthesis of biaryl compounds, polyolefins, and styrenes. wikipedia.org For the synthesis of this compound analogues, this could involve coupling a phenoxy-substituted boronic acid with a suitable piperidine-containing halide or vice-versa.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. The choice of catalyst, ligands, and base is critical for achieving high yields and selectivity. mdpi.comorganic-chemistry.org For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling, especially with less reactive aryl chlorides. organic-chemistry.org

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh3)4 | Pd(OAc)2 with NHC ligand | mdpi.com |

| Base | K3PO4 | KF/18-c-6 | organic-chemistry.org |

| Solvent | 1,4-Dioxane | THF | mdpi.comorganic-chemistry.org |

| Reactants | 5-(4-bromophenyl)-4,6-dichloropyrimidine and aryl-boronic acids | Aryl/vinyl chlorides and organoboron compounds | mdpi.comorganic-chemistry.org |

| Notes | Good yields obtained with electron-rich boronic acids. | Effective for hindered tri- and tetra-ortho substituted products. | mdpi.comorganic-chemistry.org |

Another prominent palladium-catalyzed method for C-N bond formation is the Buchwald-Hartwig amination. wikipedia.orguvic.ca This reaction couples amines with aryl halides and has become a go-to method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, often replacing harsher traditional methods. wikipedia.org The development of various generations of catalyst systems, particularly those with bulky phosphine ligands, has significantly expanded the reaction's utility. wikipedia.orgsigmaaldrich.com

Reduction Reactions in Piperidine Ring Formation

The formation of the saturated piperidine ring itself is a key step in the synthesis of this compound. This is often achieved through the reduction of a corresponding pyridine (B92270) or piperidone precursor.

A widely employed method is the catalytic hydrogenation of a 4-phenoxypyridine (B1584201) precursor. researchgate.net This reaction typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.netd-nb.info The choice of catalyst and reaction conditions can influence the selectivity of the reduction, aiming to saturate the pyridine ring without affecting the phenyl group. d-nb.info Studies have shown that different noble metal catalysts (Pd, Rh, Pt, Ru) exhibit varying activities and selectivities in the hydrogenation of phenylpyridines. d-nb.info For instance, Pd/C has been shown to be highly selective for the hydrogenation of the pyridine ring in 4-phenylpyridine, with minimal over-reduction of the phenyl ring. researchgate.netd-nb.info

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing a variety of functional groups, including amides and esters. acsgcipr.org In the context of piperidine synthesis, LiAlH4 can be used to reduce piperidones (cyclic amides) to the corresponding piperidines. mdma.chdtic.mil For example, N-protected 4-piperidones can be reduced to 4-hydroxypiperidines, which can then be further functionalized. The reduction of amides to amines by LiAlH4 is a general and widely used transformation in organic synthesis. thieme-connect.de However, due to its high reactivity, careful control of reaction conditions and consideration of functional group compatibility are necessary. acsgcipr.org

Other hydride reagents, such as sodium borohydride (B1222165) (NaBH4), can also be employed, often for the reduction of ketones to alcohols, as in the reduction of 1-benzyl-4-piperidone to 1-benzyl-4-hydroxypiperidine, a precursor for further elaboration. dtic.milsci-hub.se

Alkylation and Functionalization of Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound provides a convenient handle for further functionalization, most commonly through N-alkylation or N-arylation reactions.

N-alkylation is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can influence the reaction's efficiency and selectivity, minimizing over-alkylation to the quaternary ammonium (B1175870) salt. researchgate.netgoogle.com Common bases include potassium carbonate or triethylamine, and solvents like acetonitrile (B52724) or DMF are often used. researchgate.netdergipark.org.tr

For the introduction of an aryl group on the piperidine nitrogen, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are highly effective. amazonaws.com This allows for the coupling of the this compound with a variety of aryl halides or triflates, providing access to a diverse range of N-aryl-4-phenoxypiperidine analogues.

Dieckmann Condensation and Related Cyclizations

The Dieckmann condensation is a cornerstone in the synthesis of cyclic β-keto esters and serves as a powerful tool for constructing the core ring structure of piperidine. mychemblog.comwikipedia.org This intramolecular reaction involves the base-catalyzed condensation of a diester to form a five- or six-membered ring. organic-chemistry.org For the synthesis of a piperidine precursor, a 1,7-diester is required to form the six-membered ring. wikipedia.org The reaction mechanism is analogous to the intermolecular Claisen condensation. organic-chemistry.org It begins with the deprotonation of an α-carbon to one of the ester groups, generating an enolate. mychemblog.comwikipedia.org This enolate then attacks the other ester carbonyl group in an intramolecular fashion, leading to a cyclic β-keto ester after protonation. wikipedia.org

A classic application of this methodology is in the synthesis of 1-methyl-4-piperidone, a key intermediate that can be further elaborated to this compound analogues. The synthesis involves a double Michael reaction between methylamine (B109427) and two equivalents of ethyl acrylate, which forms a diester intermediate. wikipedia.org This intermediate then undergoes an intramolecular Dieckmann cyclization to yield the six-membered β-keto ester, which upon saponification and decarboxylation, affords 1-methyl-4-piperidone. wikipedia.org This piperidone can then be reduced to the corresponding alcohol and subjected to a Williamson ether synthesis or a Mitsunobu reaction with phenol to install the phenoxy group.

| Reaction | Description | Key Intermediate | Reference(s) |

| Dieckmann Condensation | Intramolecular condensation of a diester using a base to form a cyclic β-keto ester. | Cyclic β-keto ester | mychemblog.comwikipedia.org |

| 1-Methyl-4-piperidone Synthesis | A multi-step synthesis involving a double Michael addition followed by a Dieckmann cyclization. | 1-Methyl-4-piperidone | wikipedia.org |

Novel Synthetic Routes and Innovations

Beyond classical methods, significant innovation in the synthesis of piperidine scaffolds has emerged, focusing on efficiency, stereocontrol, and the introduction of molecular diversity.

The aza-Michael reaction, or conjugate addition of an amine to an electron-deficient alkene, is a powerful method for C-N bond formation. frontiersin.org When integrated into a cascade sequence, it provides an efficient route to piperidine scaffolds. mdpi.com This strategy typically involves the reaction of a primary amine with a substrate containing two Michael acceptors, or a single Michael acceptor and another electrophilic group. The initial intermolecular aza-Michael addition is followed by an intramolecular cyclization to construct the piperidine ring. frontiersin.orgnih.gov

These cascade reactions can be highly selective and proceed in high yields, often under mild or green conditions. nih.gov A notable innovation in this area is the use of biocatalysis. For instance, a general biocatalytic approach has been developed for the enantioselective synthesis of 2,6-disubstituted piperidines from pro-chiral ketoenones. acs.org This method utilizes a transaminase (ω-TA) to mediate the aza-Michael reaction, demonstrating how enzymatic processes can be harnessed to create complex aza-heterocycles with high stereocontrol. acs.org

Achieving stereocontrol is a critical challenge in the synthesis of substituted piperidines. Modern synthetic methods have enabled remarkable levels of stereoselectivity through catalyst and substrate control.

One innovative approach is the asymmetric 'Clip-Cycle' synthesis, which has been used to produce 3-spiropiperidines. rsc.org The 'Cycle' step of this method is an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst, affording the piperidine product with high enantiomeric excess. rsc.org Similarly, organocatalytic enantioselective methods have been developed for the synthesis of various protected piperidines via intramolecular aza-Michael reactions. mdpi.com

Catalyst-controlled C-H functionalization also offers a powerful strategy for stereoselective synthesis. Dirhodium tetracarboxylate catalysts have been employed to achieve site-selective and stereoselective functionalization of the piperidine ring. d-nb.infonih.gov By choosing the appropriate chiral rhodium catalyst and nitrogen-protecting group, it is possible to direct the introduction of substituents to the C2 or C4 positions with high diastereoselectivity and enantioselectivity. d-nb.info

Furthermore, gold-catalyzed cyclization presents another novel route. A one-pot synthesis of piperidin-4-ols has been developed involving a sequence of gold-catalyzed cyclization of N-homopropargyl amides, chemoselective reduction, and a spontaneous Ferrier rearrangement, which proceeds with excellent diastereoselectivity. nih.gov

Functionalization of a pre-existing this compound scaffold allows for the rapid generation of analogues for structure-activity relationship studies.

The phenoxy moiety of this compound can be selectively modified through oxidation and reduction reactions. Photocatalysis offers a modern approach for such transformations. For example, the selective oxidation of 2-phenoxy-1-phenylethanol, a model compound containing a phenoxy group, has been achieved using a Cd-MOF/S/Ni–NiO composite material as a photocatalyst. rsc.org This reaction yielded products from both C-O bond cleavage (phenol and acetophenone) and selective oxidation of the alcohol (2-phenoxy-1-phenylethanone), demonstrating that the phenoxy group can be targeted under specific catalytic conditions. rsc.org More conventional oxidation of a related structure, 4-[4-(sec-Butyl)phenoxy]piperidine, can be performed with standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Conversely, reduction reactions on such scaffolds can be carried out using reagents like lithium aluminum hydride.

The piperidine ring itself is a target for functionalization. Nucleophilic substitution reactions can occur at the piperidine ring, although this is less common than N-alkylation or acylation. In certain heterocyclic systems, substitution may proceed through a non-standard ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, which involves the addition of a nucleophile leading to the opening of the heterocyclic ring, followed by recyclization to form the substituted product. wikipedia.org This mechanism provides an alternative pathway for substitution in nitrogen-containing heterocycles.

A more advanced and versatile strategy for modifying the piperidine ring is catalyst-controlled C-H functionalization. nih.gov This powerful technique allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. By selecting specific chiral dirhodium catalysts and nitrogen-protecting groups, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring with high chemo-, regio-, and stereoselectivity. d-nb.infonih.gov This method avoids the need for pre-functionalized substrates and provides direct access to a wide array of substituted piperidine analogues.

Selective Oxidation and Reduction at Phenoxy Moiety

Late-Stage Functionalization in Drug Discovery Contexts

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at the final steps of a synthetic sequence. nih.govnih.gov This approach allows for the rapid generation of a diverse library of analogues from a common advanced intermediate, thereby accelerating the exploration of structure-activity relationships (SAR). nih.govscispace.com For complex molecules like those containing the this compound core, LSF circumvents the need for lengthy de novo syntheses for each new analogue, offering a more efficient route to novel chemical entities. nih.govnih.gov

The core principle of LSF is to selectively modify specific C-H bonds or functional groups in the presence of others within a complex molecule. scispace.comwikipedia.org This requires the use of highly selective and functional group-tolerant reactions. nih.govrsc.org In the context of this compound analogues, LSF could be employed to introduce substituents on the phenyl ring, the piperidine ring, or even at the ether linkage, to modulate the compound's physicochemical and pharmacokinetic properties. nih.gov

Recent advancements in photoredox catalysis and metallaphotoredox catalysis have significantly expanded the toolkit for LSF. nih.govnih.gov These methods often operate under mild conditions and exhibit high functional group tolerance, making them well-suited for the late-stage modification of drug-like molecules. nih.govscispace.com For instance, a C-H functionalization reaction could be used to directly install a fluorine or trifluoromethyl group onto the phenoxy moiety of a this compound derivative, a common strategy for improving metabolic stability and binding affinity.

The application of LSF in drug discovery programs is on the rise, with both academic and industrial laboratories recognizing its potential to streamline the optimization of lead compounds. nih.gov By enabling the synthesis of previously inaccessible analogues, LSF opens up new avenues for drug design and development. nih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The optimization of synthetic conditions is a critical aspect of chemical process development, aiming to maximize product yield and purity while minimizing costs and environmental impact. prismbiolab.com This process typically involves a systematic investigation of various reaction parameters, including solvent, catalyst, temperature, and reactant stoichiometry. prismbiolab.combeilstein-journals.org For the synthesis of this compound, careful optimization of each step is crucial for achieving an efficient and scalable process.

Solvent Selection in this compound Synthesis

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. acsgcipr.org In the synthesis of this compound and its analogues, which often involves nucleophilic substitution or coupling reactions, the solvent plays a key role in solvating reactants, intermediates, and transition states.

Polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently employed in the synthesis of aryl ethers like this compound. These solvents are effective at solvating cations while leaving anions relatively unsolvated, thereby enhancing the nucleophilicity of the phenoxide ion. Other solvents that may be used include ethers like diethyl ether, dioxane, and tetrahydrofuran (B95107) (THF), as well as halogenated hydrocarbons and ketone solvents. google.com For industrial-scale production, a shift towards greener solvents like cyclopentyl methyl ether (CPME) is being considered to improve the environmental and safety profile. vulcanchem.com The selection of an appropriate solvent is also critical for the purification process, particularly in recrystallization, where the differential solubility of the product and impurities is exploited. google.com

| Solvent Type | Examples | Rationale for Use in this compound Synthesis |

| Polar Aprotic | Dimethylformamide (DMF), Dichloromethane (DCM) | Enhances nucleophilicity of the phenoxide. |

| Ethers | Diethyl ether, Dioxane, Tetrahydrofuran (THF) | Can dissolve reactants and are relatively inert. google.com |

| "Green" Solvents | Cyclopentyl methyl ether (CPME) | Improved environmental and safety profile for industrial applications. vulcanchem.com |

Catalysis in Phenoxypiperidine Formation

Catalysis is fundamental to many modern organic syntheses, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. saskoer.caresearchgate.net The formation of the ether linkage in this compound can be facilitated by various catalytic systems.

In nucleophilic aromatic substitution (SNAr) reactions, a base is often used to deprotonate the phenol, generating a more nucleophilic phenoxide. Common bases include potassium carbonate and sodium hydroxide. Phase transfer catalysts can also be employed to facilitate the reaction between a water-soluble reactant and an organic-soluble reactant. google.com

For cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, transition metal catalysts, typically based on palladium or copper, are essential. These catalysts enable the formation of the C-O bond between the aryl halide and the piperidinol. The choice of ligand for the metal catalyst is critical for achieving high yields and turnover numbers.

More recently, organocatalysis has emerged as a powerful tool in organic synthesis. wikipedia.org While not yet widely reported for this compound synthesis, the development of organocatalytic methods could offer a metal-free alternative, contributing to greener synthetic processes.

| Catalysis Type | Catalyst/Reagent Examples | Role in Reaction |

| Base Catalysis | Potassium carbonate, Sodium hydroxide | Deprotonates the phenol to increase its nucleophilicity. |

| Transition Metal Catalysis | Palladium or Copper complexes | Facilitates C-O bond formation in cross-coupling reactions. |

| Phase Transfer Catalysis | Quaternary ammonium salts | Facilitates reaction between reactants in different phases. google.com |

| Organocatalysis | Proline, Thioureas | Potential for metal-free synthesis. wikipedia.org |

Purification Methodologies for this compound Intermediates

The purification of intermediates and the final product is a critical step in ensuring the quality and purity of a pharmaceutical compound. google.com For this compound and its analogues, several purification techniques are commonly employed.

Column chromatography is a widely used method for separating compounds based on their differential adsorption to a stationary phase. For this compound derivatives, silica (B1680970) gel is a common stationary phase, with a gradient of solvents such as hexane (B92381) and ethyl acetate (B1210297) used as the mobile phase. vulcanchem.com This technique is effective for removing impurities with different polarities.

Recrystallization is another powerful purification method, particularly for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for successful recrystallization. google.com

In some cases, particularly in large-scale production, cumbersome purification methods like column chromatography are avoided to reduce costs and improve efficiency. google.com Alternative methods, such as salt formation and subsequent recrystallization or extraction, may be employed to achieve high purity. google.comgoogle.com For example, a patent describes a method for preparing highly pure 4-[4-(trifluoromethoxy)phenoxy]piperidine (B149191) by using an ethyl acetate solution of hydrogen chloride to remove a Boc protecting group and then purifying the product based on its solubility properties, thus avoiding column chromatography. google.com

| Purification Method | Description | Application to this compound |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Commonly used with silica gel and a hexane/ethyl acetate gradient. vulcanchem.com |

| Recrystallization | Purification based on differential solubility in a solvent at different temperatures. | Effective for obtaining high-purity solid products. |

| Salt Formation/Extraction | Conversion to a salt to alter solubility and facilitate separation. | Can be used to avoid column chromatography in large-scale synthesis. google.comgoogle.com |

Green Chemistry Approaches in this compound Synthesis (Anticipated Section)

Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. epa.gov The application of green chemistry principles to the synthesis of this compound is an area of growing importance, driven by the need for more sustainable and environmentally friendly manufacturing processes. sphinxsai.comnih.gov

Key principles of green chemistry that are relevant to this compound synthesis include the use of safer solvents, the development of catalytic reactions to improve atom economy, and the design of energy-efficient processes. epa.govsphinxsai.com As mentioned previously, the replacement of hazardous solvents like dichloromethane with greener alternatives such as cyclopentyl methyl ether is a step in this direction. vulcanchem.com

The development of catalytic methods, particularly those that are highly efficient and can be recycled, is another important aspect of green chemistry. nih.gov For example, the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused would be a significant improvement over homogeneous catalysts that can be difficult to remove.

Furthermore, designing synthetic routes that are shorter and have a higher atom economy—meaning that a larger proportion of the atoms from the starting materials are incorporated into the final product—is a central tenet of green chemistry. sphinxsai.com This can be achieved through the use of addition reactions and other transformations that minimize the formation of byproducts.

While the field of green chemistry is still evolving, its application to the synthesis of important pharmaceutical building blocks like this compound holds great promise for a more sustainable future for the chemical industry. nih.govskpharmteco.com

Pharmacological and Biological Research of 4 Phenoxypiperidine Derivatives

Receptor Interaction and Binding Studies

The 4-phenoxypiperidine scaffold is a key structural motif in the design of various ligands targeting central nervous system receptors. Its derivatives have been the subject of extensive pharmacological research to understand their interaction and binding characteristics with several important receptor systems, including histamine (B1213489) and dopamine (B1211576) receptors.

Derivatives of this compound have shown significant activity as modulators of histamine receptors, particularly the H3 and H1 subtypes.

The this compound core is recognized as a conformationally restricted version of the 3-amino-1-propanol moiety found in many non-imidazole histamine H3 receptor ligands. acs.org This structural feature has been exploited to develop potent H3 receptor antagonists. acs.org Research has led to the synthesis of series of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and 4-(1-isopropyl-piperidin-4-yloxy)-benzylamines, with several compounds demonstrating high potency as H3 antagonists in in vitro studies using recombinant human H3 receptors. acs.org For instance, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine was identified as a potent and highly selective H3 receptor antagonist. acs.org

Furthermore, structure-activity relationship studies on a series of phenoxypiperidine pyridazin-3-one derivatives have identified them as H3 receptor antagonists/inverse agonists. nih.gov One such compound, 6-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-4,4-dimethyl-4,5-dihydro-2H-pyridazin-3-one, demonstrated potent H3 receptor functional antagonism. nih.gov The development of H3 receptor antagonists and inverse agonists is of interest due to their potential to modulate the release of various neurotransmitters in the central nervous system, including histamine, acetylcholine (B1216132), dopamine, and norepinephrine (B1679862). semanticscholar.orgnih.gov

Quantitative structure-activity relationship (QSAR) models have been applied to sets of this compound derivatives to understand the electronic characteristics that contribute to their binding affinity for the H3 receptor. semanticscholar.org These studies aim to predict the potency of new derivatives and guide further drug design. semanticscholar.org

Table 1: Examples of this compound Derivatives as Histamine H3 Receptor Ligands

| Compound Name/Code | Receptor Interaction | Research Finding |

| 4-[4-(1-Isopropyl-piperidin-4-yloxy)-benzyl]-morpholine | H3 Receptor Antagonist | Identified as a potent and highly selective H3 receptor antagonist. acs.org |

| 6-[4-(1-Cyclobutyl-piperidin-4-yloxy)-phenyl]-4,4-dimethyl-4,5-dihydro-2H-pyridazin-3-one | H3 Receptor Inverse Agonist | Showed potent H3 receptor functional antagonism in vivo. nih.gov |

The binding kinetics of ligands to their receptors, particularly the residence time, is an important factor in their pharmacological profile. In the context of the histamine H1 receptor, studies have utilized a this compound derivative, specifically 4-(2-benzylphenoxy)-1-methylpiperidine, as a starting fragment to explore structure-kinetic relationships. acs.orgnih.gov

By systematically modifying this core structure to mimic known long-residence time H1 receptor ligands like olopatadine, acrivastine, and levocetirizine, researchers have investigated how different chemical moieties influence binding kinetics. acs.orgnih.gov These studies have shown that the introduction of a carboxylic acid group can significantly increase the residence time of these ligands at the H1 receptor. acs.orgnih.gov The exploration of tricyclic ring systems and the constraint of amine moieties in H1 receptor antagonists have also been shown to prolong residence time. nih.gov Understanding these relationships is crucial for designing new H1 receptor antagonists with optimized pharmacokinetic and pharmacodynamic properties. acs.orgnih.gov

Table 2: Impact of Structural Modifications on H1 Receptor Binding Kinetics

| Structural Modification on this compound Core | Effect on Binding Kinetics | Reference |

| Introduction of a carboxylic acid moiety | Increased residence time at the H1 receptor. | acs.orgnih.gov |

| Fusion of aromatic rings into a tricyclic system | Prolonged H1 receptor residence time. | nih.gov |

The this compound framework has also been incorporated into ligands targeting dopamine receptors, particularly the D2 subtype.

Research into novel dopamine D2 receptor ligands has led to the synthesis of various compounds, some of which incorporate a this compound structure or its analogs. google.com For example, the modification of a partial dopamine D2 receptor agonist led to a series of novel functional D2 antagonists. nih.gov While the direct this compound structure is not always the final lead compound, it serves as a valuable scaffold in the discovery process.

Studies have explored how different substitutions on the piperidine (B6355638) and phenoxy groups influence binding affinity and selectivity for the D2 receptor. For instance, the introduction of a methylsulfonylphenyl group at the 4-position of piperidine has been shown to be critical for dopamine D2 receptor interaction. Benzothiazole-based ligands, which can be considered bioisosteres of phenoxy derivatives, have also been synthesized and shown to have high dual affinity for both D2 and D3 receptors. frontiersin.org

A significant development in the study of 4-substituted piperidine derivatives is the discovery of compounds with "dopaminergic stabilizer" characteristics. nih.gov These compounds exhibit a state-dependent D2 antagonism, meaning their effect can vary depending on the local concentration of dopamine. nih.gov

One such compound, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), which evolved from research on 4-phenylpiperidine (B165713) derivatives, demonstrates this unique profile. nih.gov It binds competitively with low affinity to the D2 receptor in vitro and has fast-off kinetic properties, which allows the receptors to quickly regain responsiveness. nih.gov This contrasts with classic D2 antagonists and partial agonists, offering a different mechanism for modulating dopaminergic activity. nih.gov This property is attributed to its "agonist-like" kinetic profile combined with a lack of intrinsic activity. nih.gov

Table 3: Dopaminergic Properties of a 4-Substituted Piperidine Derivative

| Compound Name/Code | Receptor Interaction | Key Characteristic |

| Pridopidine (ACR16) | State-dependent D2 Antagonist | Exhibits dopaminergic stabilizer characteristics with fast-off kinetics. nih.gov |

Dopamine D2 Receptor Ligand Properties

Opioid Receptor Interaction and Analgesic Properties

Derivatives of this compound have been investigated for their potential analgesic effects through interaction with opioid receptors. The opioid system, comprising receptors such as mu (µ), delta (δ), and kappa (κ), is a critical pathway for pain modulation. plos.orgnih.gov The analgesic properties of many opioids are primarily mediated through their agonist activity at the µ-opioid receptor. plos.org

Research into thiazole-piperazine derivatives, which share structural similarities with some this compound compounds, has indicated that their antinociceptive effects involve the opioidergic system. mdpi.com Specifically, the analgesic effects of certain active compounds were abolished by pre-treatment with naloxone, a non-selective opioid receptor antagonist, suggesting a mechanism that involves the activation of opioid receptors. mdpi.com Molecular docking studies have further supported these findings, demonstrating significant interactions between these active compounds and both µ- and δ-opioid receptors. mdpi.com

The structural features of phenylpiperidine derivatives, including the this compound core, are recognized for their potential to modulate opioid receptors and produce analgesic and sedative effects, making them candidates for pain management therapies. painphysicianjournal.com

Sigma Receptor Ligand Activity (Sigma 1 and Sigma 2)

Sigma receptors, initially considered a type of opioid receptor, are now classified as a distinct class of proteins with two primary subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). sci-hub.sewikipedia.org These receptors are involved in a multitude of physiological processes and are considered druggable targets for various diseases. sci-hub.se

Derivatives of this compound have been shown to exhibit significant affinity for sigma receptors. In a study of analogs based on the σ₁ antagonist PB212, a this compound derivative (3a) was synthesized and evaluated for its sigma receptor binding affinity. sci-hub.se While this specific compound showed lower affinity for the σ₁ receptor compared to other analogs, the study highlights the role of the piperidine ring in interacting with this receptor. sci-hub.se The research identified other derivatives with high, sub-nanomolar affinity for the σ₁ receptor, acting as antagonists. sci-hub.se

It is noteworthy that many of the synthesized compounds in this series did not show significant interaction with the σ₂ subtype, with some exhibiting high selectivity for σ₁ over σ₂. sci-hub.se For instance, a granatane-bearing compound displayed a 317-fold selectivity for the σ₁ receptor. sci-hub.se However, other derivatives, such as an azepane derivative, showed the highest affinity for the σ₂ receptor in that particular study. sci-hub.se

The interaction of this compound derivatives with sigma receptors is a key area of research due to the therapeutic potential of sigma receptor ligands in conditions such as amnesia and neurodegenerative diseases. researchgate.net

The sigma-1 receptor agonist, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), has been shown to provide neuroprotection in models of ischemia by attenuating the activity of neuronal nitric oxide synthase (nNOS). nih.gov This protection is associated with a decrease in the coupling of nNOS to postsynaptic density-95 (PSD-95). nih.gov

Furthermore, research on the antiviral properties of sigma receptor ligands has shown that both σ₁ and σ₂ receptors are potential targets for inhibiting SARS-CoV-2 replication. mdpi.com Dual sigma receptor ligands, as well as selective ligands for each subtype, have demonstrated antiviral activity. mdpi.com

Table 1: Sigma Receptor Binding Affinities of Selected PB212 Analogs

| Compound | Basic Moiety | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | σ₁/σ₂ Selectivity |

|---|---|---|---|---|

| 3a | This compound | 961 | >1000 | - |

| 3b | 3-Phenylpyrrolidine | 0.12 | 107 | 892 |

| 3d | 4-Phenylpiperidine | 0.31 | 326 | 1052 |

| 3e | Azepane | - | 58.1 | - |

| 3i | Granatane | 1.03 | 326 | 317 |

Data sourced from a study on high-affinity sigma-1 receptor ligands. sci-hub.se

Serotonin (B10506) and Norepinephrine System Modulation

The serotonin (5-HT) and norepinephrine (NE) systems are crucial for regulating mood, and their modulation is a primary mechanism for many antidepressant medications. mayoclinic.org Serotonin-norepinephrine reuptake inhibitors (SNRIs) act by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the extracellular concentrations of these neurotransmitters. mayoclinic.orgwikipedia.orgnih.gov

Research has explored this compound derivatives for their potential to modulate these systems. Some derivatives are investigated as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial for treating depression and anxiety disorders.

A study on 4-benzylpiperidine (B145979) carboxamides, which are structurally related to this compound derivatives, investigated their structure-activity relationship for the inhibition of serotonin, norepinephrine, and dopamine reuptake. nih.gov This research aimed to develop triple reuptake inhibitors (TRIs), which are believed to offer improved therapeutic effects for depression by also targeting the dopamine transporter (DAT). wikipedia.orgnih.gov The study found that specific substitutions on the aromatic ring were critical for selectivity towards SERT and DAT. nih.gov For instance, compounds with a 2-naphthyl ring showed enhanced inhibition of both NET and SERT. nih.gov

Other Neurotransmitter System Investigations

Beyond the opioid, sigma, serotonin, and norepinephrine systems, this compound derivatives have been investigated for their interactions with other neurotransmitter systems. The piperazine (B1678402) moiety, often found in derivatives of this compound, is a component of several drugs acting on the central nervous system, including those affecting dopaminergic pathways. mdpi.comgoogle.comgoogle.com

Research has been conducted on 4-phenylpiperazine and 4-phenylpiperidine derivatives for their potential as dopamine receptor agonists or antagonists. google.comgoogle.com Some of these compounds have been reported to display dopamine autoreceptor agonist properties. google.comgoogle.com

Additionally, studies on histamine H₃ receptor antagonists have included compounds with a this compound core. acs.orgresearchgate.net The histamine H₃ receptor is a G-protein-coupled receptor primarily expressed in the central nervous system and is involved in modulating the release of various neurotransmitters, including dopamine, acetylcholine, noradrenaline, and serotonin. researchgate.net One such derivative, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, was identified as a potent and highly selective H₃ receptor antagonist. acs.orgresearchgate.net

Investigations into guanidine (B92328) derivatives have also led to the discovery of potent muscarinic M₂ and M₄ receptor antagonists, which are of interest for treating cognitive deficits. acs.org

Enzyme Inhibition Studies

The this compound scaffold has been utilized in the design of various enzyme inhibitors. nih.govchemimpex.com These studies span a range of therapeutic areas, from cancer to viral infections.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. wikipedia.org Inhibition of HDACs can result in hyperacetylation of histones, which can alter gene expression and is a promising strategy for cancer therapy. wikipedia.orgnih.govfrontiersin.org

A series of 4-(4-benzyloxy)phenoxypiperidines were synthesized and evaluated as inhibitors of Lysine specific demethylase 1 (LSD1), another enzyme involved in epigenetic regulation. researchgate.net One compound from this series, 10d, exhibited potent and reversible inhibitory activity against LSD1 with an IC₅₀ value of 4 µM. researchgate.net This compound was also shown to inhibit the migration of colon and lung cancer cells. researchgate.net

Other studies have focused on designing novel HDAC inhibitors based on different scaffolds, but the principles of targeting the active site, often involving a zinc-binding group, are relevant to the design of this compound-based inhibitors. nih.govfrontiersin.orgmdpi.commdpi.com For example, 2-substituted phenylquinoline-4-carboxylic acid derivatives have been developed as selective HDAC3 inhibitors. frontiersin.org

Table 2: LSD1 Inhibitory Activity of Selected 4-(4-Benzyloxy)phenoxypiperidines

| Compound | R | IC₅₀ (µM) |

|---|---|---|

| 10a | H | >50 |

| 10b | 4-F | 10.2 |

| 10c | 4-Cl | 8.5 |

| 10d | 4-Br | 4.0 |

| 10e | 4-CH₃ | 15.6 |

Data represents the in vitro inhibitory activity against LSD1. researchgate.net

HIV Protease Inhibition

HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV), as it cleaves viral polyproteins into functional proteins. wikipedia.org Inhibition of this enzyme is a key component of antiretroviral therapy. nih.govdiva-portal.org

Research has indicated that piperidine derivatives can exhibit antiviral properties, including the inhibition of HIV-1 replication. Structural modifications to piperidine compounds have been associated with enhanced inhibition of reverse transcriptase, another crucial enzyme in the HIV life cycle.

While direct studies on this compound derivatives as HIV protease inhibitors are not extensively detailed in the provided context, the broader class of piperidine-containing compounds has shown promise. For instance, a study on 4-hydroxypyrone derivatives led to the development of compounds with good antiviral activities in SIV-infected cells, with one compound showing an EC₅₀ value of 1.7 µM. nih.gov The design of these inhibitors often involves creating peptidomimetic structures that act as transition-state analogs for the protease's natural substrates. wikipedia.org

Biological Pathways and Cellular Mechanisms

Modulation of Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for numerous physiological processes, and its abnormal activation is linked to the development of various cancers. nih.gov When the pathway is aberrantly activated, β-catenin accumulates in the cell nucleus, where it forms a complex with transcription factors and co-activators like B-cell lymphoma 9 (BCL9), leading to the transcription of oncogenes. nih.gov

Derivatives of this compound have emerged as modulators of this pathway. For instance, a novel 1-benzoyl this compound derivative, ZL3138, has been shown to selectively suppress the transactivation of Wnt/β-catenin signaling. acs.orgnih.gov This compound effectively regulates the transcription and expression of Wnt target genes, thereby inhibiting the growth of cancer cells that are dependent on this pathway. acs.orgnih.gov Another series of derivatives, based on a 1-(3-(2-amino-2-oxoethoxy)phenyl)piperidine-3-carboxamide scaffold, also acts as small-molecule inhibitors of the β-catenin/BCL9 interaction. nih.gov The representative compound from this series, compound 21, has been observed to dose-dependently suppress the activation of Wnt/β-catenin signaling. nih.gov

Protein-Protein Interaction Disruption (e.g., β-Catenin/BCL9)

A key mechanism through which this compound derivatives exert their effects on the Wnt pathway is by disrupting critical protein-protein interactions (PPIs). The interaction between β-catenin and BCL9 is a particularly important target in cancer therapy. nih.govacs.orgnih.gov

Structure-based design and optimization have led to the discovery of 1-benzoyl 4-phenoxypiperidines as potent small-molecule inhibitors of the β-catenin/BCL9 interaction. acs.orgnih.gov The compound ZL3138, for example, was found to disrupt this PPI with a K_i_ of 0.96 μM in competitive inhibition assays. acs.orgnih.gov Importantly, it displayed selectivity, not affecting the β-catenin/E-cadherin PPI. acs.orgnih.gov Cellular experiments confirmed that ZL3138 directly binds to β-catenin and disrupts the β-catenin/BCL9 interaction in living cells. acs.orgnih.gov

Similarly, new derivatives of ZW4864, another class of β-catenin/BCL9 antagonists, have been developed. The representative compound, 21, disrupts the β-catenin/BCL9 interaction with a K_i_ of 2.7 μM. nih.gov These findings highlight the potential of this compound derivatives to serve as lead compounds for the development of drugs that target and disrupt key PPIs in disease pathways. researchgate.net

Table 1: Inhibition of β-Catenin/BCL9 Protein-Protein Interaction by this compound Derivatives

| Compound | Scaffold | Inhibition Constant (K_i) | Cellular Effect |

| ZL3138 | 1-Benzoyl this compound | 0.96 μM acs.orgnih.gov | Disrupts β-catenin/BCL9 interaction, suppresses Wnt signaling acs.orgnih.gov |

| 21 | 1-(3-(2-amino-2-oxoethoxy)phenyl)piperidine-3-carboxamide | 2.7 μM nih.gov | Disrupts β-catenin/BCL9 interaction, represses Wnt signaling nih.gov |

| ZW4864 | - | 0.76 μM nih.gov | Blocks β-catenin/BCL9 PPI nih.gov |

Neuroprotective Effects

Research has indicated that derivatives of this compound possess neuroprotective properties. In vitro studies have shown that certain derivatives can reduce markers of oxidative stress in neuronal cells, suggesting a potential role in the prevention of neurodegenerative diseases. For example, the sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has demonstrated neuroprotective effects in experimental stroke models. nih.gov The mechanism of this protection is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction of ischemia-evoked nitric oxide (NO) production. nih.gov

Furthermore, the introduction of a piperidine urea (B33335) group to other core structures has been explored to develop novel neuroprotective agents. researchgate.net Some of these compounds have shown good neuroprotective activity by protecting neuroblastoma cells from cytotoxicity. researchgate.net The development of multitarget-directed ligands, such as certain 1,4-dihydropyridine (B1200194) derivatives, has also shown promise in offering neuroprotection by addressing factors like oxidative stress and neuroinflammation, which are implicated in diseases like Alzheimer's. ucm.es

Antimicrobial Activities (Antibacterial and Antifungal)

The this compound scaffold has been incorporated into molecules with significant antimicrobial properties.

Antibacterial Activity: Piperidine derivatives have been shown to inhibit the growth of various bacteria. For instance, some piperidine derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.com In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their antibacterial activity against plant pathogens like Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. nih.gov Compounds with specific substitutions on the benzhydryl and sulfonamide rings showed significant antimicrobial activities. nih.gov The development of bis-cyclic imidazolidine-4-one derivatives, which mimic host defense peptides, has also yielded compounds with potent, broad-spectrum antibacterial activity against multidrug-resistant strains. nih.gov

Antifungal Activity: Derivatives of piperidine have also been investigated for their ability to inhibit the growth of various fungi. For example, a series of piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety displayed good to excellent inhibition against several agriculturally important fungi. nih.gov Compounds A13 and A41 from this series showed potent activity against Rhizoctonia solani, with EC50 values of 0.83 and 0.88 μg/mL, respectively. nih.gov Furthermore, these compounds were also effective against Verticillium dahliae. nih.gov The mechanism of action for compound A13 was found to be the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov Another study on 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine moiety also reported significant antifungal activity against soybean rust. sioc-journal.cn

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric (e.g., MIC, EC50) | Reference |

| Piperidine derivatives | Staphylococcus aureus, Escherichia coli | Active | biointerfaceresearch.com |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives (8b, 8d, 8g, 8h, 8i, 8j) | Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum, Alternaria solani, Fusarium solani | Significant antimicrobial activity | nih.gov |

| Piperidine-4-carbohydrazide derivatives (A13, A41) | Rhizoctonia solani | EC50: 0.83 μg/mL, 0.88 μg/mL | nih.gov |

| Piperidine-4-carbohydrazide derivatives (A13, A41) | Verticillium dahliae | EC50: 1.12 μg/mL, 3.20 μg/mL | nih.gov |

Anti-Inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory effects. Inflammation is a complex biological response, and compounds that can modulate this process are of significant therapeutic interest. nih.gov Certain piperidine derivatives have been shown to possess anti-inflammatory activity. ontosight.ai For instance, piperlotine derivatives have exhibited excellent in vivo anti-inflammatory activity in mice, particularly through topical administration. scielo.org.mx

The anti-inflammatory effects of some dihydropyridine (B1217469) derivatives have been linked to their ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6), while increasing the secretion of the anti-inflammatory mediator IL-10. nih.gov Some pyrimidine (B1678525) derivatives have also shown anti-inflammatory properties by selectively inhibiting the COX-2 isoenzyme and reducing levels of reactive oxygen species (ROS). mdpi.com N-phenyl piperazine derivatives have also been evaluated for their anti-inflammatory potential through the inhibition of albumin denaturation. biomedpharmajournal.org

Cardiovascular and Smooth Muscle Pharmacology (Anticipated Section)

The influence of this compound derivatives on the cardiovascular system and smooth muscle is an area of ongoing investigation. Some piperidine derivatives have been studied for their effects on blood pressure and smooth muscle contractions. nih.gov In one study, ten substituted phenacyl derivatives of 4-hydroxypiperidine (B117109) were synthesized and tested. nih.gov Two of these derivatives caused a fall in blood pressure, while one caused a rise. nih.gov Most of the derivatives exhibited a relaxant effect on the spontaneous contractions of isolated rabbit jejunum. nih.gov

Other studies have looked at the cardiovascular effects of specific piperidine derivatives. For example, 1-methyl-4-(1-naphthylvinyl)piperidine (B218991) (B-120) was found to produce a dose-related decrease in blood pressure in cats, with the mechanism appearing to be related to the blockade of calcium channels. nih.gov The design of glyceraldehyde derivatives inspired by empagliflozin (B1684318) has led to compounds with potential anti-heart failure effects, independent of glucose-lowering activity. scienceopen.com These compounds may exert their protective effects by inhibiting the Na+/H+ exchanger 1 (NHE1) on the myocardial membrane. scienceopen.com The regulation of smooth muscle is complex, involving intracellular messengers like calcium, cAMP, and cGMP, and is influenced by various drugs and local hormones like prostanoids. britannica.com

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The journey from a synthesized this compound derivative to a potential therapeutic agent is paved with a series of rigorous in vitro and in vivo pharmacological evaluations. These methodologies are designed to meticulously characterize the compound's interaction with biological systems, its efficacy in disease models, and its drug-like properties.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a cornerstone in the initial screening and characterization of this compound derivatives, providing crucial information about their affinity and selectivity for specific receptors. These assays are widely used to study G protein-coupled receptors (GPCRs), which are common targets for drugs acting on the CNS. nih.gov

The fundamental principle of these assays involves incubating a biological preparation containing the receptor of interest (such as tissue homogenates, cultured cells, or sections) with a radiolabeled ligand. nih.govsci-hub.se This radioligand is a molecule, often an analog of a natural transmitter or a synthetic drug, that binds with high affinity and specificity to the target receptor. nih.gov

There are three main types of radioligand binding assays:

Saturation Experiments: In these experiments, increasing concentrations of the radiolabeled ligand are incubated with the receptor preparation. nih.gov The data from these experiments are used to determine the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum receptor density (Bmax). nih.govsci-hub.se

Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound, such as a this compound derivative, for the receptor. nih.gov A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. nih.govsci-hub.se The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. The Ki value represents the affinity of the test compound for the receptor. sci-hub.se

Kinetic Assays: These assays measure the rates of association and dissociation of the radioligand to and from the receptor, from which a kinetic Kd can be derived. nih.gov

For example, in a study of sigma-1 (σ1) receptor ligands, competition binding assays were used to determine the affinity of various compounds, including a this compound derivative. sci-hub.se The results showed that the this compound derivative 3a had a Ki value of 961 nM for the σ1 receptor. sci-hub.se

| Compound | Receptor | Ki (nM) |

| This compound derivative 3a | σ1 | 961 |

This table presents the binding affinity of a this compound derivative for the sigma-1 receptor as determined by a radioligand binding assay.

It is important to account for non-specific binding in these assays, which is the binding of the radioligand to non-receptor sites. sci-hub.se This is typically determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled ligand that saturates the specific binding sites. sci-hub.se The specific binding is then calculated by subtracting the non-specific binding from the total binding. sci-hub.se

Behavioral Studies in Animal Models (e.g., Anxiolytic/Antidepressant Effects)

To evaluate the potential therapeutic effects of this compound derivatives on the central nervous system, researchers utilize a variety of behavioral studies in animal models. These models are designed to mimic aspects of human conditions such as anxiety and depression.

For assessing anxiolytic-like effects, common models include:

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. nih.govscielo.br

Four-Plate Test: In this test, mice are placed in a box with a floor divided into four metal plates. When the mouse crosses from one plate to another, it receives a mild electric shock. Anxiolytic drugs increase the number of punished crossings. nih.gov

For assessing antidepressant-like effects, widely used models include:

Forced Swim Test (FST): In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and antidepressant drugs are known to decrease this immobility time, suggesting a behavioral adaptation to the stressful situation. nih.govherbmedpharmacol.com

Chronic Unpredictable Mild Stress (CUMS): This model aims to induce a state of depression in animals by exposing them to a series of unpredictable and mild stressors over a prolonged period. herbmedpharmacol.com This can lead to behaviors such as anhedonia (a core symptom of depression), which can be measured by a decrease in the consumption of a sucrose (B13894) solution. herbmedpharmacol.com

For example, a study on new dual 5-HT1A and 5-HT7 antagonists evaluated their anxiolytic-like activity in the four-plate test in mice and the elevated plus maze test in rats. nih.gov Their antidepressant-like properties were investigated using the forced swim test in both mice and rats. nih.gov Another study investigating a phenylpiperazine derivative, LQFM005, and its metabolite found that both compounds increased the time spent in the open arms of the elevated plus maze and decreased immobility time in the forced swimming test, suggesting anxiolytic and antidepressant-like effects, respectively. nih.gov

It is important to note that while these animal models are valuable tools, they have limitations and the results must be interpreted with caution when extrapolating to human conditions.

Neurochemical Analysis in Biological Tissues

Neurochemical analysis of biological tissues provides a direct measure of a compound's effect on the levels of neurotransmitters and their metabolites in specific brain regions. This information is crucial for understanding the mechanism of action of this compound derivatives and for correlating their pharmacological effects with changes in neurochemistry.

A common technique for neurochemical analysis is high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection. This method allows for the sensitive and specific quantification of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, as well as their metabolites, in brain tissue homogenates or microdialysis samples.

For instance, a study on a new class of histamine H3 receptor antagonists, which included 4-hydroxypiperidine derivatives, performed postmortem biochemical analysis of brain tissues from treated rats. mdpi.com They quantified the brain concentrations of histamine, serotonin, dopamine, and noradrenaline. mdpi.com Their results showed a tendency for an increase in histamine concentration in the hypothalamus, which is consistent with the blockade of H3 autoreceptors. mdpi.com

In another example, research on substituted 4-(phenyl-N-alkyl) piperidines involved neurochemical tests to measure the effects of the compounds on the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine, in the striatum. google.com An increase in DOPAC levels can indicate an increase in dopamine turnover.

Direct collection and analysis of the brain's extracellular fluid (ECF) can also be achieved using techniques like in vivo microdialysis or more advanced droplet-based collection systems. unil.ch These methods allow for the time-resolved monitoring of neurochemical changes in response to drug administration. unil.ch

Microsomal Stability and In Vitro Metabolism Studies

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. if-pan.krakow.pl In vitro metabolism studies are conducted early in the drug discovery process to assess the susceptibility of compounds like this compound derivatives to metabolic breakdown by enzymes primarily located in the liver. if-pan.krakow.pl

The most common in vitro system for these studies is liver microsomes . evotec.com Microsomes are vesicles of the endoplasmic reticulum that are isolated from liver homogenates and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.com

In a typical microsomal stability assay, the test compound is incubated with liver microsomes from different species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH. if-pan.krakow.plnuvisan.com The concentration of the parent compound is measured at various time points to determine its rate of disappearance. if-pan.krakow.pl From this data, key parameters can be calculated:

In vitro half-life (t1/2): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize the compound. if-pan.krakow.plnuvisan.com

These in vitro data can then be used to predict in vivo pharmacokinetic parameters. if-pan.krakow.pl

For example, a study on the sedative-hypnotic compound YZG-331 investigated its metabolic stability in liver microsomes from human, dog, monkey, mouse, and rat. frontiersin.org The results showed significant interspecies variation, with the compound being metabolized much faster in rat liver microsomes compared to other species. frontiersin.org This highlights the importance of using microsomes from multiple species to get a comprehensive picture of a compound's metabolic fate.

In addition to liver microsomes, other in vitro systems such as hepatocytes (whole liver cells) and recombinant expressed enzymes can also be used for metabolism studies. if-pan.krakow.plnuvisan.com These systems can provide more detailed information about the specific enzymes involved in the metabolism of a compound and can also be used to study Phase II metabolism (conjugation reactions). evotec.com

Pharmacokinetic Profiling

Pharmacokinetic (PK) profiling is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a this compound derivative is essential for determining its potential as a drug, as it influences the dose, dosing frequency, and route of administration.

PK studies are typically conducted in animal models, such as rodents and non-rodents, before progressing to human trials. The compound is administered, often via both intravenous (IV) and oral (PO) routes, and blood samples are collected at various time points. The concentration of the drug in the plasma is then measured over time.

From the plasma concentration-time data, several key PK parameters are calculated:

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation unchanged.

For example, a study on a quinazolinone class of histamine H3 receptor inverse agonists, which are structurally related to some this compound derivatives, reported satisfactory pharmacokinetic profiles in laboratory animals. acs.org Another study on thiophene (B33073) derivatives as Ebola virus entry inhibitors conducted pharmacokinetic profiling to assess their therapeutic potential. nih.govacs.org

In silico tools and models are also increasingly used to predict the pharmacokinetic properties of compounds early in the drug discovery process. researchgate.net These predictions can help to prioritize compounds for further in vivo testing.

Toxicological Evaluation (Anticipated Section)

The toxicological assessment of this compound derivatives is a critical aspect of their development as therapeutic agents. This evaluation typically involves a battery of in vitro and in vivo studies to identify potential hazards, including cytotoxicity, genotoxicity, and organ-specific toxicities. These studies are essential for establishing a preliminary safety profile and guiding further non-clinical and clinical development.

In vitro cytotoxicity assays are fundamental in the early toxicological screening of new chemical entities. These assays provide initial data on the potential for a compound to cause cell death.

A series of novel N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The antiproliferative activity was assessed using the MTT assay. Several of these compounds demonstrated significant cytotoxicity, with some showing superior potency to the reference drug, sorafenib. For instance, compound 8e exhibited potent cytotoxicity with IC₅₀ values of 3.6 µM, 1.7 µM, and 3.0 µM against A549, H460, and HT-29 cell lines, respectively. mdpi.com The substitution pattern on the phenoxy ring was found to significantly influence the cytotoxic activity. Specifically, derivatives with a 1,3,4-thiadiazol-2-ylamino group generally displayed better cytotoxicity than those with a thiazol-2-ylamino moiety. mdpi.com

Similarly, a study on 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivatives also utilized the MTT assay to determine their cytotoxicity against a panel of cancer cell lines. sums.ac.ir The results of these studies provide valuable structure-activity relationship (SAR) information that can guide the design of future analogs with improved potency and reduced toxicity.

The cytotoxic effects of various other derivatives, including those of 4-phenyl-2-quinolone (4-PQ) and bis-chalcones, have also been investigated against different cancer cell lines, providing insights into their potential as anticancer agents. nih.govbmrat.org For example, among a series of synthesized 4-PQ derivatives, compound 22 showed excellent antiproliferative activities against the COLO205 and H460 cell lines, with IC₅₀ values of 0.32 µM and 0.89 µM, respectively. nih.gov

Interactive Data Table: Cytotoxicity of this compound Derivatives and Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 8e | A549 | 3.6 | mdpi.com |

| 8e | H460 | 1.7 | mdpi.com |

| 8e | HT-29 | 3.0 | mdpi.com |

| 22 | COLO205 | 0.32 | nih.gov |

| 22 | H460 | 0.89 | nih.gov |

| Compound 6 | MCF-7 | 4.4 ± 0.10 | bmrat.org |

| Tamoxifen (reference) | MCF-7 | 17.9 ± 1.2 | bmrat.org |

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, which can lead to mutations and potentially cancer. wikipedia.org The assessment of genotoxicity is a crucial component of the toxicological evaluation of any new drug candidate. europa.eu Standard genotoxicity testing batteries typically include an assay for gene mutations in bacteria (e.g., the Ames test), an in vitro test for chromosomal damage in mammalian cells, and an in vivo test for genotoxicity. europa.eu

For some heterocyclic derivatives, mutagenicity was evaluated using the Salmonella/microsome assay with Salmonella typhimurium strains TA98 and TA100. dergipark.org.tr This test can detect both frameshift and base-pair substitution mutagens. dergipark.org.tr In one study, a benzothiazole-piperazine derivative, compound 1j , was found to be mutagenic on the TA98 strain, while compound 1h was not mutagenic in either TA98 or TA100 strains, with or without metabolic activation. dergipark.org.tr Furthermore, compound 1h did not show genotoxic effects in an in vitro chromosomal aberration assay using human lymphocytes. dergipark.org.tr

The potential for some compounds to cause DNA damage can also be assessed through methods like DNA fragmentation assays. nih.gov For instance, imidazo-based heterocyclic derivatives at a concentration of 50 µM were shown to cause DNA fragmentation, indicating a significant impact on DNA integrity. nih.gov

In vivo toxicology studies are performed in animal models to evaluate the systemic effects of a compound and to identify potential target organs of toxicity. vivotecnia.com These studies provide a more comprehensive safety profile than in vitro tests alone.

Acute oral toxicity studies are often conducted as a first step to determine the short-term toxicity of a substance. For example, in a study of imidazo-based heterocyclic derivatives, acute oral toxicity was assessed in Wistar rats at doses of 300 mg/kg and 1000 mg/kg. nih.gov Significant toxicity, including hepatic damage and cholestasis, was observed at doses of ≥ 1000 mg/kg for two of the three tested compounds. nih.gov In another study, the acute oral toxicity of a naphthalene (B1677914) derivative (SF3) was investigated, and the LD₅₀ was found to be higher than 2000 mg/kg. nih.gov

Subchronic toxicity studies, typically lasting for 90 days in rodents, provide information on the effects of repeated exposure to a compound. In one such study, a flavour ingredient, S9632, was administered to rats in their food for 90 consecutive days. The no-observed-effect-level (NOEL) was determined to be 100 mg/kg/day, which was the highest dose tested. nih.gov

Developmental and reproductive toxicity (DART) studies are also a critical component of the toxicological evaluation, especially for drugs intended for use in women of childbearing potential. For S9632, a developmental toxicity study in pregnant rats showed no maternal toxicity or adverse effects on fetal development at the highest dose tested (1000 mg/kg/day). nih.gov

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Elucidation of Key Pharmacophores in 4-Phenoxypiperidine Analogues

A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov For the this compound scaffold, the core structure itself often serves as a critical pharmacophoric element.